

Benzyl Acrylate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl acrylate*

Cat. No.: *B108390*

[Get Quote](#)

This guide provides an in-depth analysis of **benzyl acrylate** ($C_{10}H_{10}O_2$), a significant aromatic acrylate monomer. Tailored for researchers, scientists, and professionals in drug development and material science, this document details its core physicochemical properties, structure, synthesis, and characterization methodologies.

Molecular Structure and Physicochemical Properties

Benzyl acrylate is the ester formed from benzyl alcohol and acrylic acid. Its structure, featuring a benzyl group attached to an acrylate moiety, imparts a high refractive index and contributes to the desirable properties of polymers derived from it, such as enhanced adhesion, flexibility, and chemical resistance.[\[1\]](#)

Caption: Chemical structure of **benzyl acrylate** ($C_{10}H_{10}O_2$).

Quantitative Data Summary

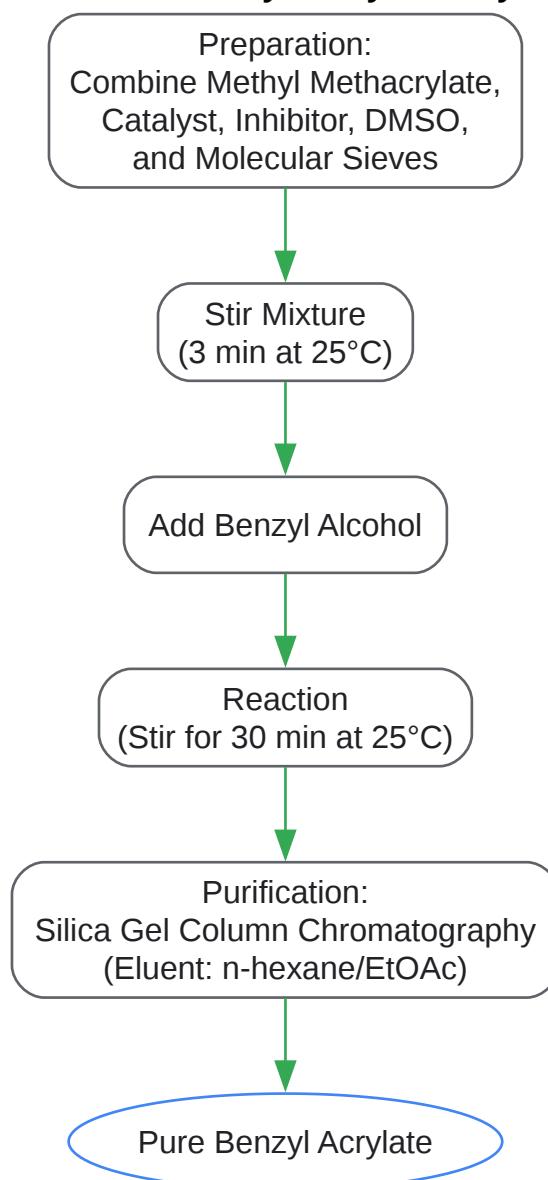
The key physicochemical properties of **benzyl acrylate** are summarized below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₀ O ₂	[2][3][4]
Molecular Weight	162.19 g/mol	[2][3][4][5]
IUPAC Name	benzyl prop-2-enoate	[2]
CAS Number	2495-35-4	[2][3][4][5]
Appearance	Colorless, transparent liquid	[5][6]
Density	1.068 g/cm ³	[7]
Boiling Point	110-111°C at 8 mmHg	
Melting Point	214-216°C (decomposes)	[8]
Flash Point	111°C at 8 mmHg	[9]
Refractive Index	1.513 - 1.518	[1][8][7]
Solubility	Poorly soluble in water; miscible with organic solvents	[8][6]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of **benzyl acrylate**.

Synthesis via Transesterification


Benzyl acrylate can be synthesized via the transesterification of methyl methacrylate with benzyl alcohol. This method offers a direct route to the target molecule.[6]

Experimental Protocol:

- Preparation: To a dry reaction flask, add methyl methacrylate (14 mmol), 2,6-di-tert-butyl-4-methylbenzenesulfonic acid magnesium (0.10 mmol) as a catalyst, activated 5Å molecular sieves (400 mg), copper(I) dimethyldithiocarbamate (0.0040 mmol) as a polymerization inhibitor, and dimethyl sulfoxide (0.20 mmol).

- Initial Stirring: Stir the resulting mixture at 25°C for 3 minutes.
- Reagent Addition: Add benzyl alcohol to the reaction mixture.
- Reaction: Continue stirring the mixture at 25°C for 30 minutes.
- Purification: Upon completion, the reaction mixture is directly purified by silica gel column chromatography, using n-hexane and ethyl acetate as the eluent, to yield the pure **benzyl acrylate** product.[6]

Workflow for Benzyl Acrylate Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **benzyl acrylate**.

Characterization Methods

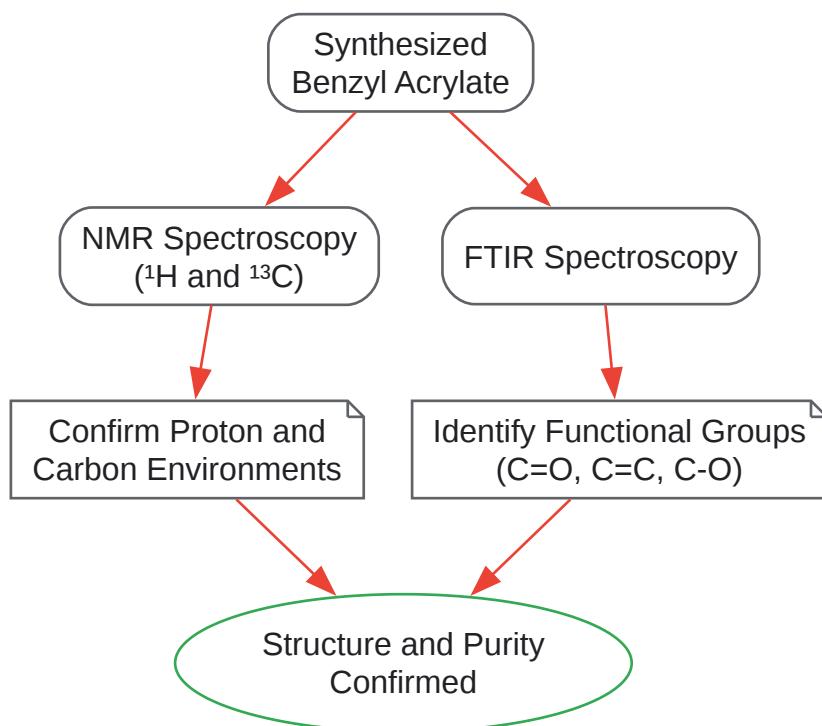
The identity and purity of synthesized **benzyl acrylate** are typically confirmed using spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides information on the proton environment in the molecule. The spectrum would show characteristic peaks for the vinyl protons of the acrylate group, the methylene protons of the benzyl group, and the aromatic protons of the phenyl ring.
- ^{13}C NMR: Confirms the carbon framework of the molecule, showing distinct signals for the carbonyl carbon, vinyl carbons, methylene carbon, and the aromatic carbons.[2]

General Protocol for NMR Analysis:

- Dissolve a small sample (5-10 mg) of the purified **benzyl acrylate** in a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).
- Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals to confirm the structure.


2. Fourier-Transform Infrared (FTIR) Spectroscopy:

- FTIR is used to identify the functional groups present. Key characteristic absorption bands for **benzyl acrylate** include a strong $\text{C}=\text{O}$ stretching vibration for the ester group (around 1725 cm^{-1}), $\text{C}=\text{C}$ stretching for the vinyl group (around 1635 cm^{-1}), and $\text{C}-\text{O}$ stretching (around 1180 cm^{-1}).[2]

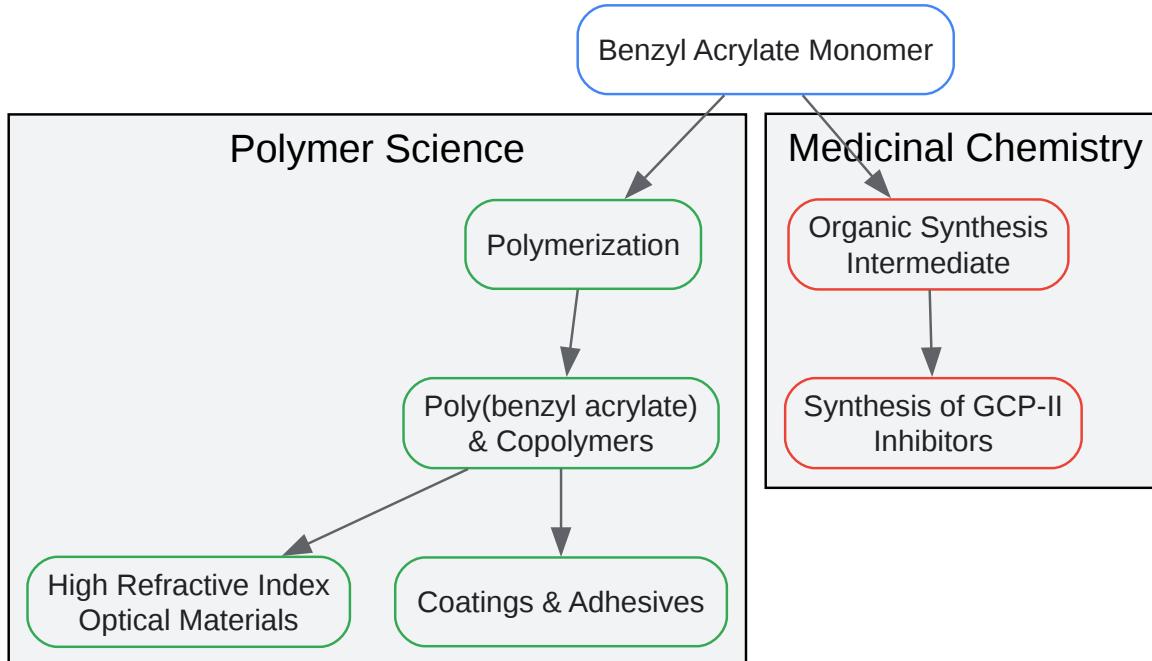
General Protocol for FTIR Analysis:

- Obtain a background spectrum of the clean ATR crystal or KBr pellet.
- Apply a small drop of the liquid **benzyl acrylate** sample directly onto the ATR crystal (for ATR-FTIR) or prepare a thin film between salt plates.
- Acquire the sample spectrum over a standard range (e.g., 4000-400 cm^{-1}).
- Identify the characteristic absorption peaks corresponding to the functional groups of **benzyl acrylate**.

Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **benzyl acrylate**.


Applications in Polymer and Medicinal Chemistry

Benzyl acrylate serves as a crucial monomer in polymer science and an intermediate in organic synthesis. Its primary application lies in the production of polymers with high refractive

indices and specific mechanical properties.

- **Polymer Synthesis:** It undergoes polymerization, often via free-radical mechanisms, to form **poly(benzyl acrylate)** or is copolymerized with other monomers like methyl methacrylate.[5] [6] The presence of the benzyl group enhances the refractive index, glass transition temperature, and thermal stability of the resulting polymers.[6] These polymers are valuable in high-performance coatings, adhesives, and optical materials.[1][5]
- **Medicinal Chemistry:** **Benzyl acrylate** is used as a reagent in the synthesis of more complex bioactive molecules. For instance, it is employed in the preparation of selective glutamate carboxypeptidase II (GCP-II) inhibitors, which are of interest in drug development.[6][9]

Benzyl Acrylate: Monomer to Application

[Click to download full resolution via product page](#)

Caption: Relationship between **benzyl acrylate** monomer and its key applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [polysciences.com](#) [polysciences.com]
- 2. Benzyl acrylate | C10H10O2 | CID 75617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [scbt.com](#) [scbt.com]
- 4. Benzyl acrylate | 2495-35-4 [chemicalbook.com]
- 5. [sinorawchemical.com](#) [sinorawchemical.com]
- 6. Page loading... [guidechem.com]
- 7. benzyl acrylate [stenutz.eu]
- 8. [chembk.com](#) [chembk.com]
- 9. Benzyl acrylate CAS#: 2495-35-4 [m.chemicalbook.com]
- To cite this document: BenchChem. [Benzyl Acrylate: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b108390#molecular-weight-and-structure-of-benzyl-acrylate\]](https://www.benchchem.com/product/b108390#molecular-weight-and-structure-of-benzyl-acrylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com